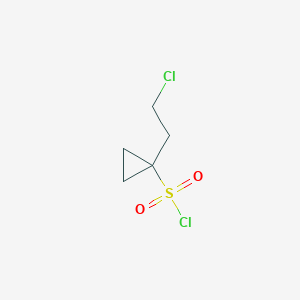

1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride

Description

1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyclopropane ring substituted with a 2-chloroethyl group and a sulfonyl chloride moiety. The cyclopropane ring introduces significant steric strain, which enhances reactivity, while the sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling nucleophilic substitution reactions. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceuticals or agrochemicals, where sulfonyl chlorides serve as precursors for sulfonamides or sulfonate esters.

Properties

IUPAC Name |

1-(2-chloroethyl)cyclopropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8Cl2O2S/c6-4-3-5(1-2-5)10(7,8)9/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOHRSULRLAGHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CCCl)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8Cl2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of cyclopropane-1-sulfonyl chloride with 2-chloroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.

Addition Reactions: The chloroethyl group can participate in addition reactions, particularly with nucleophiles.

Common reagents used in these reactions include bases like triethylamine, nucleophiles such as amines, and solvents like dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the modification of biomolecules for research purposes.

Medicine: It serves as a building block in the synthesis of potential therapeutic agents.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various substituted products. The chloroethyl group can also participate in reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

The reactivity and physicochemical properties of 1-(2-chloroethyl)cyclopropane-1-sulfonyl chloride can be contextualized by comparing it to structurally related sulfonyl chlorides and chloroethyl-containing compounds. Below is a detailed analysis:

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects: 2-Chloroethyl Group: The electron-withdrawing chlorine atom increases the electrophilicity of the sulfonyl chloride group, favoring nucleophilic attack. This contrasts with methyl or allyl substituents, which are less polar but may stabilize intermediates via resonance (allyl) or steric hindrance (methyl) .

Pharmacokinetic Considerations

- Lipophilicity: The octanol/water distribution coefficient (log P) is critical for bioavailability. Chloroethyl-substituted compounds typically exhibit moderate log P values, balancing solubility and membrane permeability. For example, nitrosoureas with chloroethyl groups have log P values within the optimal range for antitumor activity .

Biological Activity

1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with biological molecules, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 203.09 g/mol. Its structure includes a cyclopropane ring and a sulfonyl chloride functional group, which contribute to its reactivity and versatility in organic synthesis and pharmaceutical applications .

1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride is primarily known for its reactivity with biological molecules, particularly proteins and nucleic acids. The sulfonyl chloride group allows it to act as an electrophile, facilitating nucleophilic substitutions that can modify biomolecules. Such modifications may lead to alterations in biological activity, potentially impacting therapeutic outcomes.

Biological Activity

Research indicates that compounds similar to 1-(2-chloroethyl)cyclopropane-1-sulfonyl chloride exhibit significant biological activities, including:

- Antineoplastic Activity : Some studies have shown that related compounds possess oncostatic properties against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). This suggests that 1-(2-chloroethyl)cyclopropane-1-sulfonyl chloride may have potential as an anticancer agent through mechanisms involving DNA alkylation or protein modification .

- Kinase Inhibition : The compound's structural characteristics may allow it to interact with various kinases, which are critical in cancer progression. Kinase inhibitors have been widely studied for their role in targeting dysregulated signaling pathways in tumors .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Cell Lines Tested | Key Findings |

|---|---|---|---|

| 1-(2-Chloroethyl)cyclopropane-1-sulfonyl chloride | Antineoplastic | A549, MCF7 | Significant oncostatic activity observed |

| 2-chloroethylnitrososulfamides | Alkylating Agent | A549, MCF7 | Effective against multiple cancer types with notable cytotoxicity |

| Cyclopropane derivatives | Kinase Inhibition | Various | Potential to inhibit key signaling pathways involved in tumor growth |

Synthesis and Reactivity Studies

The synthesis of 1-(2-chloroethyl)cyclopropane-1-sulfonyl chloride typically involves multi-step reactions that allow for precise control over functional group placement. Interaction studies have demonstrated that this compound can modify proteins or nucleic acids, leading to changes in their function and activity. Such interactions are critical for understanding both therapeutic effects and toxicity profiles associated with the compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.